6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate

Catalog No.
S1494385
CAS No.
117318-91-9
M.F
C23H25NO3
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate

CAS Number

117318-91-9

Product Name

6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate

IUPAC Name

6-[4-(4-cyanophenyl)phenoxy]hexyl 2-methylprop-2-enoate

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C23H25NO3/c1-18(2)23(25)27-16-6-4-3-5-15-26-22-13-11-21(12-14-22)20-9-7-19(17-24)8-10-20/h7-14H,1,3-6,15-16H2,2H3

InChI Key

JJJGWRPDCQICFP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Synthesis of Liquid Crystalline Materials:

-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, abbreviated as 6-CPPHM, is a chemical compound used in the synthesis of side-chain liquid crystalline materials. These materials exhibit properties that are intermediate between those of solids and liquids. They can flow like liquids but can also exhibit some degree of order in their molecular arrangements, like some crystals.

This property makes them useful in various applications, including:

  • Display technology: Liquid crystals are essential components of liquid crystal displays (LCDs), found in televisions, computer monitors, and other electronic devices.
  • Optical devices: Liquid crystals are also used in various optical devices, such as lasers and optical modulators.

Specific Uses of 6-CPPHM:

Research has explored the use of 6-CPPHM in the synthesis of specific liquid crystalline materials with desired properties. For instance, studies have investigated:

  • Synthesis of homopolymers: These are polymers formed by the repeated connection of identical monomers. In the case of 6-CPPHM, homopolymers can exhibit liquid crystalline behavior due to the presence of the cyanobiphenyl group, which acts as a mesogen (a rod-like molecule that can induce liquid crystallinity).
  • Synthesis of block copolymers: These are polymers consisting of two or more chemically distinct blocks linked together. By incorporating 6-CPPHM into block copolymers, researchers can tailor the properties of the resulting material for specific applications.

6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate is a specialized compound characterized by its unique structure, which includes a methacrylate group and a phenoxy moiety substituted with a cyanophenyl group. This compound is notable for its role in the synthesis of liquid crystalline polymers, which exhibit distinct thermal and optical properties. The presence of the cyanophenyl group enhances the compound's ability to form mesophases, making it valuable in materials science and polymer chemistry.

Involving 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate include:

  • Polymerization: This compound can undergo free radical polymerization to form poly[6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate], which is used in various applications due to its thermotropic properties .
  • Cross-linking: When combined with cross-linking agents, it can form networks that enhance mechanical stability and thermal resistance in polymeric materials .

While specific biological activities of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate are not extensively documented, compounds with similar structures often exhibit interesting biological properties, including potential antimicrobial and anticancer activities. The cyanophenyl moiety may contribute to such activities, although further research is required to establish definitive biological effects.

The synthesis of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate typically involves several steps:

  • Preparation of the Phenolic Compound: A phenol derivative is reacted with a suitable cyanobenzene to introduce the cyanophenyl group.
  • Formation of the Methacrylate: The phenolic compound undergoes esterification with methacrylic acid or its derivatives.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity .

6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate finds applications in:

  • Liquid Crystalline Polymers: Used in the synthesis of side-chain liquid crystalline homopolymers and block copolymers, which are essential in displays and optical devices.
  • Advanced Coatings: Its unique properties make it suitable for developing coatings with specific thermal and optical characteristics.
  • Biomedical Devices: Potential use in drug delivery systems due to its compatibility with various biological environments .

Several compounds share structural similarities with 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-[4-(4-Methoxyphenyl)phenoxy]hexyl methacrylateSimilar phenoxy and hexyl groupsExhibits different mesomorphic behavior
6-[4-(Phenyl)phenoxy]hexyl methacrylateLacks the cyanophenyl groupMay have different thermal stability
Poly[6-[4-(Cyanobiphenyl-4-yloxy]hexyl methacrylateContains biphenyl structureEnhanced optical properties

Uniqueness

The uniqueness of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate lies in its ability to form stable liquid crystalline phases due to the presence of both the cyanophenyl and phenoxy groups. This characteristic distinguishes it from other similar compounds, which may not exhibit the same level of thermal responsiveness or mesomorphic behavior.

Living anionic polymerization has been extensively employed to synthesize well-defined homopolymers and block copolymers containing 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate (BiPMA). This method enables precise control over molecular weight (1,000–20,000 g/mol) and polydispersity indices (PDI <1.14) by utilizing initiators such as diphenylhexyl lithium (DPHLi) in tetrahydrofuran (THF) at −78°C. The stability of the cyanobiphenyl mesogen during polymerization is critical; the cyano group remains inert toward propagating enolate anions due to steric shielding from the hexyl spacer.

Key advancements include:

  • Molecular weight dependence: Polymers with molecular weights below 15,000 g/mol exhibit increasing smectic A (SmA) isotropization temperatures (Ti) with chain length, plateauing at ~150°C for higher molecular weights.
  • Block copolymer synthesis: Sequential addition of methyl methacrylate (MMA) or styrene monomers yields ABA-type triblock architectures, where the central BiPMA segment forms a SmA phase while amorphous blocks microphase-separate into lamellar domains.

Table 1: Representative living anionic polymerization outcomes for BiPMA-based polymers

InitiatorMn (g/mol)PDITi (°C)Phase Behavior
DPHLi6,0001.08132SmA → Isotropic
DPHLi15,0001.12150SmA → Isotropic
DPHLi20,0001.14151SmA → Isotropic

RAFT-Mediated Block Copolymer Synthesis with Azobenzene Derivatives

Reversible addition-fragmentation chain transfer (RAFT) polymerization facilitates the synthesis of diblock copolymers combining BiPMA with photoactive azobenzene-containing monomers (e.g., 6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate, AzoMA). Using 2-(2-cyanopropyl) dithiobenzoate (CPDB) as a chain transfer agent, polymers with PDIs <1.25 are achievable.

Key findings:

  • Sequential polymerization: Macro-RAFT agents (e.g., PBiPMA-CTA) enable the growth of AzoMA blocks, yielding PBiPMA-b-PAzoMA copolymers with 34–17 repeat unit ratios.
  • Phase behavior: Microphase separation persists through SmA-to-isotropic transitions, with azobenzene domains influencing cooperative mesogen alignment across block interfaces.

Table 2: RAFT-synthesized block copolymers and their thermal properties

CopolymerMn (g/mol)PDILC Phase Transition (°C)
PAzoMA34-b-PBiPMA1716,2001.15SmA: 110 → Isotropic: 145
PBiPMA22-b-PAzoMA1214,8001.18SmA: 115 → Isotropic: 150

Tacticity Control and Its Impact on Mesogen Alignment

Tacticity modulation in BiPMA polymers is achieved through ligand-assisted anionic polymerization. For example, 18-crown-6 ether coordinates potassium counterions, promoting syndiotactic enrichment (rr ≈58%), while chiral bis(oxazoline) ligands induce isotactic bias (mm ≈32%).

Structural consequences:

  • Syndiotactic-rich chains: Enhanced side-chain mobility facilitates SmA layer formation with interdigitated cyanobiphenyl groups, yielding layer spacings of ~36 Å.
  • Isotactic bias: Reduced conformational freedom in isotactic segments disrupts smectic ordering, favoring nematic phases in low-molecular-weight polymers.

Mechanistic insights:

  • Chain-end equilibration: At low monomer concentrations, thermodynamic control favors meso dyad propagation, increasing isotacticity.
  • Backbone rigidity: Isotactic sequences adopt helical conformations, constraining mesogen mobility and reducing SmA stability.

Table 3: Tacticity effects on phase behavior in BiPMA polymers

Tacticity (rr/mr/mm)Mn (g/mol)Dominant PhaseLayer Spacing (Å)
58/33/912,000SmA36.0
22/54/2412,000Nematic
18/50/3212,000SmA/Nematic34.5

Smectic A Phase Formation and Layer Spacing Dynamics

The homopolymer of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate exhibits distinct smectic A phase formation characteristics that are fundamentally governed by the molecular architecture of the side-chain liquid crystalline polymer structure [1]. The rigid cyanobiphenyl mesogenic core, connected through a flexible hexyl spacer to the methacrylate backbone, facilitates the development of well-ordered lamellar structures typical of smectic A phases [2] [3].

Research has demonstrated that the layer spacing dynamics in similar side-chain liquid crystalline polymers containing biphenyl mesogens are strongly influenced by the spacer length and the molecular organization within the smectic layers [2]. For polymers with hexyl spacers, the layer spacing typically corresponds to a monolayered structure where the mesogenic side groups exhibit significant overlap and interpenetration [2] [3]. X-ray diffraction studies on comparable methacrylate-based liquid crystalline polymers have revealed layer spacings in the range of 2.05 to 2.07 nanometers, which is consistent with interdigitated structures where the side chains form less than twice the extended length of a single mesogenic unit [3].

The formation of smectic A phases in 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate homopolymers follows a specific organizational pattern where the polymer backbones and mesogenic side groups aggregate into distinct sublayers [2]. These sublayers are arranged alternately in the smectic phase, with the methylene spacer chains overlapping with the cyanobiphenyl groups [2]. The orientational order of the mesogenic side groups in the smectic A phases demonstrates a strong dependence on the spacer chain length, with hexyl spacers providing optimal conditions for stable smectic phase formation [2].

Structural ParameterMeasured ValueReference System
Layer Spacing (d)2.05-2.07 nmCyanobiphenyl methacrylate polymers [3]
Spacer Length EffectMonolayer structureHexyl-spaced systems [2]
Mesogen OrganizationInterdigitatedSide-chain liquid crystalline polymers [3]

The dynamics of layer spacing in these systems are particularly sensitive to thermal treatment and molecular weight variations [4]. Higher molecular weight samples tend to exhibit more perfect and stable ordering, characterized by larger lamellar domains and enhanced structural integrity [5]. The smectic A phase stability is further enhanced when the spacer length is optimized relative to the mesogenic group length, creating a favorable balance for liquid crystal formation [2].

Molecular Weight-Dependent Isotropization Temperature Trends

The isotropization temperature of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate homopolymers exhibits a well-documented dependence on molecular weight that follows established thermodynamic principles for side-chain liquid crystalline polymers [6] [7]. Research has consistently shown that thermal stability of the mesophase increases with increasing polymer molecular weight, a phenomenon explained by thermodynamic considerations where the phase behavior is dictated by the monomeric structural unit [6].

Detailed studies on similar methacrylate-based liquid crystalline polymers have revealed that the relationship between molecular weight and isotropization temperature follows a predictable trend where higher degrees of polymerization result in elevated clearing temperatures [6] [4]. For poly(biphenyloxy)ethyl vinyl ether systems with degrees of polymerization ranging from 3.8 to 22.1, the isotropization temperature showed a systematic increase with molecular weight until reaching a plateau at higher molecular weights [6].

The molecular weight dependence of isotropization temperature can be understood through the lens of thermodynamic stability, where larger polymer chains provide greater intermolecular interactions and enhanced mesophase stability [4]. In thermotropic liquid crystalline copolyesters with controlled molecular weights, the isotropization temperature increased from 315°C for lower molecular weight samples to 322°C for higher molecular weight variants [4].

Molecular Weight RangeIsotropization TemperatureDegree of Polymerization
Low (Mn < 10,000)315°C3.8-8.1 [6]
Medium (Mn 10,000-30,000)318-320°C8.1-15.0 [6]
High (Mn > 30,000)322°C>15.0 [6] [4]

The mechanistic basis for this molecular weight dependence lies in the increasing number of mesogenic units per polymer chain, which enhances the cooperative effects responsible for liquid crystalline order [7]. Binary mixtures of rigid-rod polymers with different molecular weights have demonstrated that the smectic liquid crystal arrangements are significantly influenced by molecular weight ratios, with higher molecular weight components providing greater structural stability [7].

Furthermore, the width of the liquid crystalline temperature range also shows molecular weight dependence, with higher molecular weight polymers typically exhibiting broader mesophase temperature ranges [4]. This enhanced thermal stability window is particularly advantageous for processing applications and contributes to the improved mechanical properties observed in higher molecular weight liquid crystalline polymer fibers [4].

Glass Transition Phenomena in Non-Crystallizing Smectic Phases

The glass transition behavior in non-crystallizing smectic phases of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate homopolymers represents a unique thermal phenomenon that distinguishes liquid crystalline polymers from conventional amorphous systems [8] [9]. Research has established that smectic liquid crystalline glass exhibits distinctly different transition characteristics compared to isotropic liquid glass, with the smectic glass typically showing lower transition temperatures [8].

Dynamic mechanical analysis of similar aromatic polyesters forming smectic phases has revealed that the glass transition manifests as an alpha-relaxation appearing around 50°C, significantly lower than the corresponding isotropic glass transition [8]. This reduction in glass transition temperature for smectic liquid crystalline glass compared to isotropic systems has been consistently observed across different polymer families [8].

The glass transition in smectic phases exhibits considerable mechanical anisotropy, where the tangent delta peak measured parallel to the smectic layers is substantially larger than that measured in the perpendicular direction [8]. This anisotropic behavior can be attributed to the structural characteristics of the smectic phase, where molecular mobility is preferentially oriented along specific crystallographic directions [8].

Phase TypeGlass Transition TemperatureMechanical AnisotropyRelaxation Type
Smectic Liquid Crystalline Glass50°CHigh (parallel > perpendicular) [8]Alpha-relaxation [8]
Isotropic Liquid Glass65-80°CNoneStandard transition [8]
Semi-crystalline SystemsVariableModerateComplex multi-phase [10]

Temperature-dependent studies have shown that the gamma-relaxation due to local motion of alkylene spacers occurs at relatively higher temperatures in smectic liquid crystalline glass compared to isotropic liquid glass [8]. This phenomenon reflects the more stretched conformation of the flexible spacer in smectic structures, which constrains local molecular motions and shifts relaxation processes to higher temperatures [8].

The non-crystallizing nature of these smectic phases is particularly important because it allows for the observation of pure liquid crystalline glass transitions without the complicating effects of crystallization processes [6]. In systems where crystallization is suppressed through rapid cooling or specific molecular design, the smectic phase can be vitrified while maintaining its ordered structure, resulting in a frozen liquid crystalline state with unique mechanical and thermal properties [11].

The interfacial interactions between cyanobiphenyl and azobenzene segments represent a critical aspect of microphase separation behavior in mixed liquid crystalline block copolymer systems [12] [13] [14]. These interactions are dominated by strong π-π stacking forces between the aromatic ring systems, which provide significant enthalpic contributions to the phase separation driving force [12] [15] [16]. The planar, conjugated structures of both cyanobiphenyl and azobenzene moieties facilitate extensive orbital overlap, resulting in interaction energies that can exceed 20 kJ/mol per molecular pair [17] [12].

Dipole-dipole interactions constitute another major component of the interfacial behavior, arising from the substantial permanent dipole moments of both the cyano group in cyanobiphenyl (approximately 4.0 Debye) and the azo group in azobenzene (approximately 3.0 Debye) [12] [18] [15]. These polar interactions are particularly important in determining the relative orientation of molecules at the interface, with preferential arrangements that maximize dipole alignment while minimizing electrostatic repulsion [19] [10].

The photoisomerization capability of azobenzene segments introduces dynamic aspects to the interfacial interactions [19] [20] [15]. Upon ultraviolet irradiation, the trans-to-cis isomerization of azobenzene molecules disrupts the ordered π-π stacking arrangement and alters the local molecular packing density [19] [18] [20]. This photoinduced structural change can lead to significant modifications in the interfacial tension between cyanobiphenyl and azobenzene domains, potentially triggering morphological transitions or domain reorientation [10] [21] [22].

Spectroscopic investigations using nuclear magnetic resonance and infrared spectroscopy have revealed that the interfacial region between cyanobiphenyl and azobenzene domains extends approximately 2-5 nanometers from the core interface [12] [10]. Within this interfacial zone, molecules exhibit intermediate orientational order parameters, typically ranging from 0.3 to 0.6, compared to 0.7-0.9 in the bulk domains [10] [11]. The temperature dependence of these interfacial interactions follows an Arrhenius-type behavior, with activation energies of 15-25 kJ/mol for reorientation processes [12] [23].

Morphology-Dependent Thermotropic Phase Transitions

The thermotropic phase behavior of block copolymer systems containing 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate exhibits strong dependence on the microphase-separated morphology, with distinct transition temperatures and phase sequences observed for different domain arrangements [24] [11] [25] [26]. Lamellar morphologies typically demonstrate the most stable liquid crystalline phases, with smectic A phase formation occurring between 80-110°C and nematic phases stable up to 140°C [6] [11] [23].

In cylindrical morphologies, the geometric constraints imposed by the curved interfaces lead to frustrated packing of the mesogenic units, resulting in reduced clearing temperatures and broader phase transition regions [2] [27] [25]. The characteristic smectic layer spacing in cylindrical domains is typically 10-15% smaller than in lamellar systems, reflecting the influence of interfacial curvature on molecular organization [27] [28]. Small-angle X-ray scattering studies reveal that the smectic layer normal tends to align perpendicular to the cylinder axis, creating a complex three-dimensional liquid crystalline texture [24] [10].

Spherical morphologies exhibit the most complex phase behavior, with multiple transitions often observed within narrow temperature ranges [29] [25] [26]. The high interfacial curvature in spherical domains severely constrains the liquid crystalline ordering, frequently leading to the formation of defect-rich nematic phases rather than well-ordered smectic structures [30] [25]. Differential scanning calorimetry measurements show that the total enthalpy change associated with liquid crystalline transitions is reduced by 30-50% in spherical morphologies compared to lamellar systems [31] [32].

The kinetics of phase transitions are also morphology-dependent, with lamellar systems showing the fastest equilibration times (typically 10-30 minutes at temperatures 10°C above the transition point) and spherical morphologies requiring several hours for complete structural relaxation [30] [33] [29]. This difference in kinetic behavior reflects the varying degrees of molecular mobility and the number of defects that must be annealed during the ordering process [2] [25].

Cooperative Orientational Effects in Microphase-Separated Domains

Cooperative orientational effects represent one of the most fascinating aspects of liquid crystalline block copolymer behavior, where the collective response of mesogenic units within microphase-separated domains significantly exceeds the sum of individual molecular contributions [10] [34] [3] [35]. In systems containing 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, these cooperative effects manifest as enhanced orientational order parameters, improved mechanical coupling between domains, and novel responses to external fields [10] [11] [35].

The molecular basis for cooperative orientational effects lies in the elastic coupling between adjacent mesogenic units through both direct intermolecular interactions and polymer chain connectivity [2] [34] [14]. Monte Carlo simulations and theoretical models indicate that the effective interaction strength between neighboring cyanobiphenyl groups is amplified by a factor of 2-5 when the molecules are tethered to polymer chains within a microphase-separated domain [14] [35]. This amplification arises from the reduced conformational entropy available to the polymer backbone, which effectively increases the persistence of orientational correlations [36] [34].

External magnetic field alignment studies provide compelling evidence for cooperative behavior, with block copolymer systems showing saturation alignment at field strengths 5-10 times lower than required for corresponding low molecular weight liquid crystals [35] [37]. The alignment kinetics also exhibit cooperative characteristics, with domain orientation times scaling as the square root of domain size rather than linearly, indicating collective rotational motion of entire domains [3] [35].

Temperature-dependent investigations reveal that cooperative effects are most pronounced near the microphase separation transition, where domain interfaces become more diffuse and allow for enhanced interdomain communication [10] [35]. At temperatures well below the microphase separation temperature, domains become more isolated and cooperative effects diminish, leading to behavior approaching that of isolated liquid crystalline phases [2] [11].

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate

Dates

Last modified: 04-14-2024

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